molecular formula C4H9NS B13480852 3-Aminocyclobutane-1-thiol

3-Aminocyclobutane-1-thiol

Cat. No.: B13480852
M. Wt: 103.19 g/mol
InChI Key: XZCDRQNSHOOVSR-UHFFFAOYSA-N
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Description

3-Aminocyclobutane-1-thiol is a cyclobutane derivative featuring an amino group at the 3-position and a thiol (-SH) group at the 1-position. Its molecular formula is C₄H₉NS, with a molecular weight of 103.19 g/mol. The compound’s strained cyclobutane ring and dual functional groups (amino and thiol) confer unique reactivity, making it a candidate for applications in pharmaceuticals (e.g., as a ligand or building block) and materials science (e.g., crosslinking agents). Insights are inferred from structurally related cyclobutane derivatives.

Properties

IUPAC Name

3-aminocyclobutane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCDRQNSHOOVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminocyclobutane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of cyclobutane derivatives. For instance, the reaction of cyclobutylamine with thiourea under basic conditions can yield this compound. Another method involves the use of sodium hydrosulfide as a nucleophile to react with cyclobutyl halides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Aminocyclobutane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Aminocyclobutane-1-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying thiol-based redox processes.

    Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in drug design.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Aminocyclobutane-1-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Comparison of Cyclobutane Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties Reference
1-(Aminomethyl)cyclobutanamine 780747-61-7 C₅H₁₂N₂ 100.16 Dual amino groups Pharmaceutical intermediates
3-Amino-1,1-cyclobutanedimethanol 1208989-40-5 C₆H₁₃NO₂ 131.17 Amino, dual hydroxyl groups Polymer crosslinkers, solubilizers
3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol 1482040-16-3 C₁₃H₁₉NO₂ 221.30 Amino, hydroxyl, aryl group Drug discovery intermediates
3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol 1494978-05-0 C₁₂H₁₇NO 191.27 Amino, hydroxyl, aryl group Custom synthesis for APIs
2.1. Functional Group-Driven Reactivity
  • Amino vs. Thiol Groups: 1-(Aminomethyl)cyclobutanamine (CAS 780747-61-7) lacks a thiol group but features two amines. This makes it less reactive toward nucleophilic substitution or metal chelation compared to this compound. However, its amines enhance solubility in polar solvents and enable peptide coupling reactions . this compound’s thiol group offers higher acidity (pKa ~10) than alcohols (pKa ~16), enabling disulfide bond formation and metal coordination, which are critical in enzyme inhibition or catalytic applications.
  • Hydroxyl vs. Thiol Groups: 3-Amino-1,1-cyclobutanedimethanol (CAS 1208989-40-5) replaces thiol with hydroxyl groups, increasing polarity and hydrogen-bonding capacity. This improves water solubility but reduces oxidative stability (thiols oxidize to disulfides, while hydroxyls are less reactive) .
2.2. Aromatic Substitution Effects

Compounds like 3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol (CAS 1482040-16-3) and 3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol (CAS 1494978-05-0) incorporate aryl groups, which:

  • Increase molecular weight and steric hindrance.
  • Enhance binding to aromatic pockets in proteins (e.g., kinase inhibitors) but reduce solubility in aqueous media .
  • Lack thiol-mediated redox activity, limiting their utility in thiol-disulfide exchange applications.

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